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Compound of Interest

Compound Name: Crinecerfont hydrochloride

Cat. No.: B1515424

An In-depth Technical Guide to the Mechanism of Action of Crinecerfont Hydrochloride in
Congenital Adrenal Hyperplasia

Introduction

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders
characterized by enzymatic defects in adrenal steroidogenesis. The most common form,
accounting for approximately 95% of cases, is caused by a deficiency in the 21-hydroxylase
enzyme, a critical component in the synthesis of cortisol.[1] This deficiency disrupts the normal
production of cortisol, leading to a cascade of pathophysiological consequences orchestrated
by the hypothalamic-pituitary-adrenal (HPA) axis. The standard of care has traditionally
involved lifelong glucocorticoid (GC) replacement therapy to correct the cortisol deficiency.
However, controlling the concurrent androgen excess often requires supraphysiologic GC
doses, which carry a significant burden of long-term metabolic, cardiovascular, and bone-
related complications.[2][3][4][5]

Crinecerfont (CRENESSITY ™), a novel, oral, selective corticotropin-releasing factor type 1
(CRF1) receptor antagonist, represents a paradigm shift in the management of CAH.[1]
Developed by Neurocrine Biosciences, it is the first new treatment for CAH in over 70 years,
offering a steroid-independent mechanism to control androgen excess.[1][6][7] This technical
guide provides a comprehensive overview of the mechanism of action of crinecerfont,
supported by quantitative data from pivotal clinical trials and detailed experimental
methodologies.
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Pathophysiology of Congenital Adrenal Hyperplasia

In healthy individuals, the HPA axis maintains hormonal homeostasis through a tightly
regulated negative feedback loop. The hypothalamus secretes corticotropin-releasing factor
(CRF), which stimulates the anterior pituitary gland to release adrenocorticotropic hormone
(ACTH).[1][8] ACTH then acts on the adrenal cortex to stimulate the production of cortisol.
Sufficient circulating cortisol levels inhibit the release of both CRF and ACTH, thus
downregulating its own production.

In classic 21-hydroxylase deficiency CAH, the impaired synthesis of cortisol prevents this
critical negative feedback.[8][9][10] The resulting unabated secretion of CRF from the
hypothalamus leads to chronic hypersecretion of ACTH from the pituitary.[1] This persistent
ACTH stimulation causes adrenal hyperplasia and shunts the accumulated cortisol precursors,
such as 17-hydroxyprogesterone (170HP), into the androgen synthesis pathway. The
consequent overproduction of adrenal androgens (e.g., androstenedione and testosterone) is
responsible for the virilizing signs and long-term complications of the disease.[1][8]
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Figure 1: Pathophysiology of the HPA Axis in CAH
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Figure 1: Pathophysiology of the HPA Axis in CAH

Core Mechanism of Action of Crinecerfont

Crinecerfont is a potent and selective antagonist of the corticotropin-releasing factor type 1
(CRF1) receptor.[2][11] The CRF1 receptors are abundantly expressed in the pituitary gland
and are the primary mediators of CRF's stimulatory effect on ACTH secretion.[2]

By competitively blocking the binding of endogenous CRF to its receptors in the pituitary,
crinecerfont directly addresses the source of ACTH overproduction.[2][11] This targeted
intervention reduces the secretion of ACTH, which in turn decreases the downstream
stimulation of the adrenal cortex.[2] The result is a significant reduction in the production and
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circulating levels of adrenal androgens and their precursors, achieved through a glucocorticoid-

independent mechanism.[12] This allows for the management of hyperandrogenism while

enabling a reduction in the daily glucocorticoid dose towards more physiologic levels, thereby

mitigating the risks associated with long-term steroid overexposure.[2][3][13]
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Clinical Efficacy: Quantitative Data Summary

The efficacy of crinecerfont has been demonstrated in a comprehensive clinical trial program,
including Phase 2 studies and the pivotal Phase 3 CAHtalyst studies in both adult and pediatric
populations.

Phase 2 Studies: Hormone Reduction

Initial open-label Phase 2 studies established proof-of-concept by demonstrating rapid and
significant reductions in key hormone levels after 14 days of treatment.

Table 1: Median Percent Reduction in Hormone Levels after 14 Days of Crinecerfont

Androstene

. Crinecerfon ACTH 170HP . Reference(s
Population . . dione
t Dose Reduction Reduction .
Reduction
Adults 100 m 1][9][14
. < . -66% -64% -64% (11141
(n=8) twice daily [15]

| Adolescents (n=8) | 50 mg twice daily | -57% | -69% | -58% |[1][16] |

In the adult study, 73% of female participants (8 of 11) achieved a reduction in testosterone of
50% or greater.[9][14][15]

Phase 3 CAHtalyst Studies: Glucocorticoid Reduction
and Androgen Control

The Phase 3 CAHtalyst program confirmed these findings in larger, placebo-controlled, double-
blind trials, with primary endpoints focused on both androgen control and the ability to reduce
supraphysiologic GC doses.

Table 2: Key Efficacy Endpoints from the Phase 3 CAHtalyst Adult Study (24 Weeks)
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Crinecerfon

Endpoint
t (n=122)

% Change in
GC Dose
from

-27.3%

Baseline

Placebo
(n=60)

-10.3%

LS Mean Reference(s
P-value

Difference )

-17.0% <0.001 [41[13][17]

Patients
Achieving

_ _ 63%
Physiologic

GC Dose

18%

<0.001 [4][17]

Change in
Androstenedi

-299
one at Week

4 (ng/dL)

+45.5

-345 <0.001 [4][17]

LS Mean = Least-Squares Mean. Physiologic GC dose was defined as <11 mg/m?/day of

hydrocortisone equivalents.

Table 3: Key Efficacy Endpoints from the Phase 3 CAHtalyst Pediatric Study (28 Weeks)

. Crinecerfon Placebo LS Mean Reference(s
Endpoint ] P-value
t (n=69) (n=34) Difference )
Change in
Androstened
ione at -6.9 +2.5 -9.3 0.0002 [18]
Week 4
(nmol/L)
% Change in
GC Dose
_ -18.0% +5.6% -23.5% <0.0001 [18][19]
from Baseline
at Week 28
| Patients Achieving Physiologic GC Dose at Week 28 | 30% | 0% | - | - |[5] |
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Experimental Protocols and Methodologies

The clinical development of crinecerfont involved rigorous study designs to evaluate its safety,
tolerability, and efficacy.

Phase 2 Open-Label Study (Adults - NCT03525886)

o Study Design: An open-label, sequential cohort study conducted at 6 centers in the United
States.[9][14][15]

o Participants: 18 adults (11 women, 7 men) aged 18 to 50 years with a confirmed diagnosis of
21-hydroxylase deficiency CAH.[9][15]

« Intervention: Participants received oral crinecerfont for 14 consecutive days across four
different dosing regimens (50 mg once daily, 100 mg once daily, and 100 mg twice daily).[9]
[14]

o Methodology: Serial blood sampling was conducted at baseline and on day 14 to assess 24-
hour profiles of hormone concentrations. Samples were analyzed for plasma ACTH and
serum 170HP, androstenedione, and testosterone.[8][10]

e Primary Outcomes: The main outcomes were the changes in ACTH, 170HP,
androstenedione, and testosterone from baseline to day 14.[9][14]

Phase 3 CAHtalyst Randomized Controlled Trials (Adult
- NCT04490915; Pediatric - NCT04806451)

The Phase 3 program consisted of two separate, multinational, randomized, double-blind,
placebo-controlled trials for adults and children.[12][17][20]

o Study Design: Participants were randomized in a 2:1 ratio to receive either crinecerfont or a
placebo. The trials included an initial period (4 weeks) on a stable GC dose, followed by a
GC dose-reduction and optimization period (20 weeks for adults, 24 for pediatrics).[4][17][19]
[21] This was followed by an open-label treatment period.[12][20][22]

o Participants: The adult trial enrolled 182 patients, while the pediatric trial enrolled 103
patients (aged 2-17 years) with classic CAH due to 21-hydroxylase deficiency.[17][19][23]
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« Intervention: Crinecerfont or a matching placebo was administered orally twice daily.[20][22]
During the dose-reduction phase, investigators adjusted the GC dose to the lowest level that
maintained androstenedione control (defined as <120% of the baseline value or within the

normal reference range).[4][17][19]
o Primary Efficacy Endpoints:

o Adult Trial: The percent change in the daily GC dose from baseline to week 24 while
maintaining androstenedione control.[4][17][21]

o Pediatric Trial: The change in the androstenedione level from baseline to week 4.[19]

o Key Secondary Endpoints: Included the proportion of patients achieving a physiologic GC
dose and the change in androstenedione levels at various time points.[17][19]
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Figure 3: Phase 3 CAHtalyst Trial Workflow

Conclusion

Crinecerfont hydrochloride introduces a targeted, non-glucocorticoid therapeutic strategy for
the management of congenital adrenal hyperplasia. Its mechanism as a CRF1 receptor
antagonist directly interrupts the pathophysiologic driver of androgen excess by reducing
pituitary ACTH secretion.[2][9][11] Robust quantitative data from a comprehensive clinical trial
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program have demonstrated that this mechanism translates into significant clinical efficacy,
allowing for both the reduction of harmful adrenal androgens and a substantial decrease in the
daily glucocorticoid burden for both adult and pediatric patients.[13][17][18] This dual benefit
has the potential to fundamentally improve long-term outcomes and quality of life for individuals
with CAH.[13][18]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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